molecular formula C11H16N2O5 B2679776 Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid CAS No. 926649-64-1

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid

Cat. No.: B2679776
CAS No.: 926649-64-1
M. Wt: 256.258
InChI Key: GEEJYQIQKJTMJM-NKWVEPMBSA-N
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Description

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is a complex organic compound that belongs to the family of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3, leading to the formation of substituted isoxazoles . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like KMnO4 or H2O2.

    Reduction: Reduction of functional groups using agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Catalysts: AuCl3, CuCl

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its tert-butoxycarbonyl group and tetrahydro-pyrrolo[3,4-D]isoxazole core make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEJYQIQKJTMJM-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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